10-Bromo-1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-nitro-1,4-5,8-dimethanotriphenylene
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Overview
Description
“10-Bromo-1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-nitro-1,4-5,8-dimethanotriphenylene” is a highly complex organic compound characterized by its multiple halogen substitutions and nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “10-Bromo-1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-nitro-1,4-5,8-dimethanotriphenylene” typically involves multi-step organic reactions. The process may start with the preparation of a suitable triphenylene derivative, followed by sequential halogenation and nitration reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving the desired substitutions and maintaining the integrity of the compound.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient synthetic routes. This may involve optimizing reaction conditions to maximize yield and purity while minimizing by-products. Techniques such as continuous flow chemistry and advanced purification methods could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
“10-Bromo-1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-nitro-1,4-5,8-dimethanotriphenylene” can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups such as hydroxyl or amino groups.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of “10-Bromo-1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-nitro-1,4-5,8-dimethanotriphenylene” depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 10-Bromo-1,2,3,4,5,6,7,8-octachlorotriphenylene
- 1,2,3,4,5,6,7,8-octachloro-11-nitrotriphenylene
- 1,2,3,4,5,6,7,8,13,13,14,14-dodecachlorotriphenylene
Uniqueness
“10-Bromo-1,2,3,4,5,6,7,8,13,13,14,14-dodecachloro-1,4,4a,4b,5,8,8a,12b-octahydro-11-nitro-1,4-5,8-dimethanotriphenylene” is unique due to its specific combination of halogen substitutions and the presence of a nitro group. This structural complexity may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84605-00-5 |
---|---|
Molecular Formula |
C20H6BrCl12NO2 |
Molecular Weight |
797.6 g/mol |
IUPAC Name |
11-bromo-1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene |
InChI |
InChI=1S/C20H6BrCl12NO2/c21-5-1-3-4(2-6(5)34(35)36)8-10(18(29)14(25)12(23)16(8,27)20(18,32)33)9-7(3)15(26)11(22)13(24)17(9,28)19(15,30)31/h1-2,7-10H |
InChI Key |
PQCIWCLZNVPWIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3C(C4C(C2=CC(=C1[N+](=O)[O-])Br)C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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